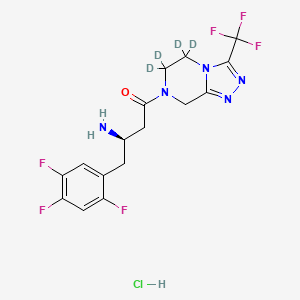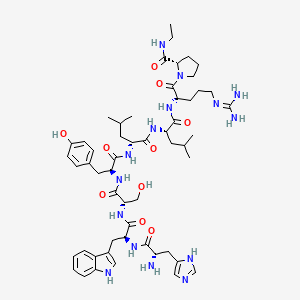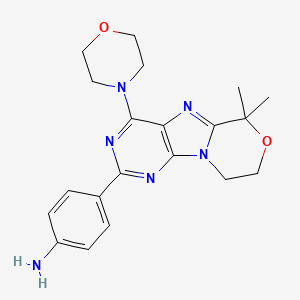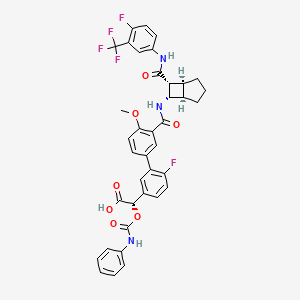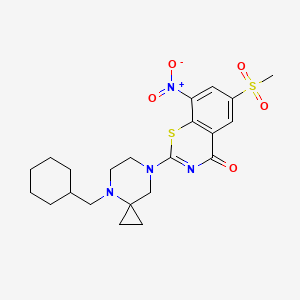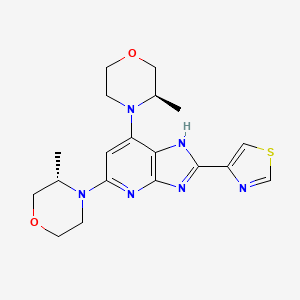
mTOR inhibitor-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR inhibitor-12 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: mTOR inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products may include various derivatives and analogs of the original compound .
Applications De Recherche Scientifique
mTOR inhibitor-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Industry: Utilized in drug development and pharmaceutical research to design and optimize new mTOR inhibitors.
Mécanisme D'action
mTOR inhibitor-12 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in protein synthesis, cell growth, and survival. The inhibition of mTOR activity results in reduced cell proliferation and increased autophagy, making it a valuable therapeutic target .
Comparaison Avec Des Composés Similaires
Rapamycin: A well-known mTOR inhibitor that binds to the FKBP12 protein and inhibits mTORC1.
Temsirolimus: A derivative of rapamycin used in cancer therapy.
Everolimus: Another rapamycin derivative with similar mechanisms of action.
Uniqueness of mTOR Inhibitor-12: this compound is unique in its specific binding affinity and selectivity for mTOR complexes. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other mTOR inhibitors. Its unique chemical structure and properties make it a valuable addition to the arsenal of mTOR-targeting compounds .
Propriétés
Formule moléculaire |
C19H24N6O2S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1,3-thiazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1 |
Clé InChI |
XLXQKEUHDQPNSX-OLZOCXBDSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOC[C@@H]5C |
SMILES canonique |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


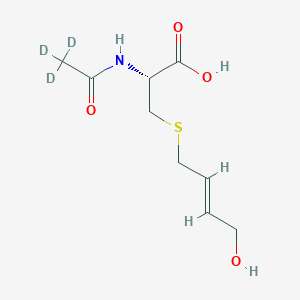
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
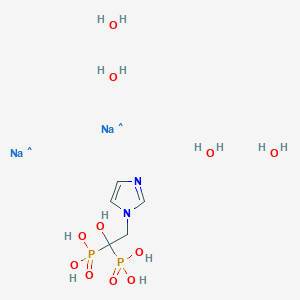
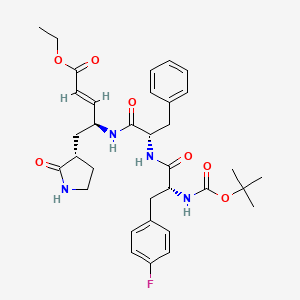
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
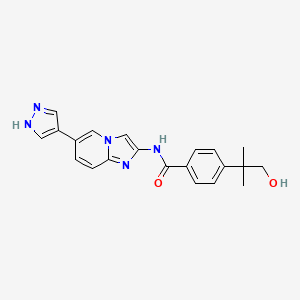
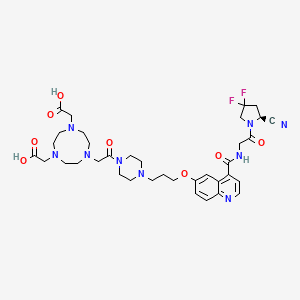
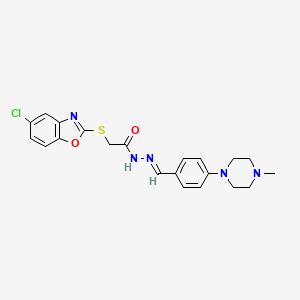
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
